2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride
Overview
Description
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an ethanol group attached to the triazole ring.
Mechanism of Action
Target of Action
The primary target of 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial for the biosynthesis of ergosterol, a major steroid in fungal membranes .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in this compound bind to the iron in the heme moiety of CYP-450 . This interaction inhibits the 14α-demethylation of lanosterol, thereby disrupting the biosynthesis of ergosterol .
Biochemical Pathways
By inhibiting the biosynthesis of ergosterol, this compound affects the integrity of fungal membranes. The inhibition of 14-α-demethylation leads to the accumulation of 14-α-methyl-steroids, which disrupts the structure and function of the fungal membranes .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of this compound is the disruption of fungal membranes due to the accumulation of 14-α-methyl-steroids . This disruption can inhibit the growth of fungi, making this compound potentially useful as an antifungal agent.
Biochemical Analysis
Biochemical Properties
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . The interaction between this compound and this enzyme is competitive, meaning the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By inhibiting catalase, this compound increases the levels of hydrogen peroxide within cells, which can lead to oxidative stress . This oxidative stress can affect gene expression and cellular metabolism, potentially leading to cell death or altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, its interaction with imidazoleglycerol-phosphate dehydratase involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound-enzyme complex and prevent substrate binding . Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to this compound has been associated with sustained oxidative stress and potential cellular damage in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxicity, leading to oxidative stress, cellular damage, and even death in animal models . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid biosynthesis. The compound interacts with enzymes such as imidazoleglycerol-phosphate dehydratase, which plays a role in the histidine biosynthesis pathway . By inhibiting this enzyme, this compound can alter metabolic flux and affect the levels of metabolites involved in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its biochemical interactions and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of mitochondrial and chloroplast function.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol hydrochloride include:
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2,(H2,5,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFDDAFQXQELOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559062-04-2 | |
Record name | 1H-1,2,4-Triazole-1-ethanol, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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